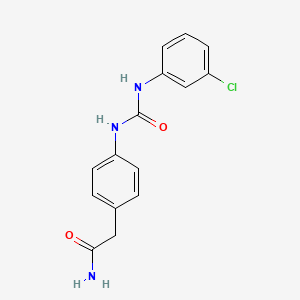

2-(4-(3-(3-クロロフェニル)ウレイド)フェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

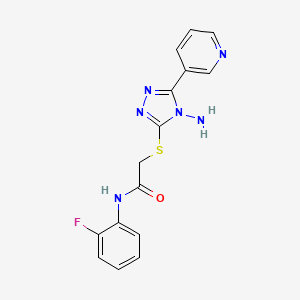

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

科学的研究の応用

- 肝細胞がん (HCC): 研究者らは、この化合物をHCC治療薬としての可能性を探っています。特に、化合物27は、ウレイド置換4-フェニルチアゾールアナログであり、HepG2細胞に対して強力な細胞毒性を示し、ソラフェニブ (標準的なHCC治療薬) の有効性を上回りました。メカニズムに関する調査により、化合物27がHCC細胞の移動を阻害し、G2/M期停止を誘導し、初期の細胞死を促進することが明らかになりました。 これは、インスリン様成長因子1受容体 (IGF1R) を選択的に標的とするため、HCC治療の有望な候補となります .

- IGF1R阻害: 化合物27は、IGF1Rキナーゼ活性を効果的に阻害し、複数の水素結合による強い結合を示す分子モデリングによって裏付けられています。IGF1Rは、細胞の増殖と生存において重要な役割を果たしており、がん治療の標的として注目されています。 化合物27は、薬物としての良好な特性を備えているため、治療薬としての可能性を高めています .

- 物理化学的特性: 研究者らは、モルホリン/ピペリジン部分の導入により、化合物27の物理化学的特性を最適化しました。 これらの修飾により、溶解性、バイオアベイラビリティ、および全体的な薬物特性が向上しています .

- スキャフォールドホッピング: ソラフェニブからスキャフォールドホッピングを活用することで、科学者たちはウレイド置換4-フェニルチアゾール誘導体を設計しました。 このアプローチにより、既存のキナーゼ阻害剤に関連する制限に対処し、独自の作用機序を持つ新規化合物の開発が可能になります .

- 結合相互作用: 化合物27とIGF1Rの結合相互作用は、その作用機序に関する洞察を提供します。 これらの相互作用を理解することは、合理的な創薬と最適化に役立ちます .

- 構造活性相関 (SAR): 研究者らは、ウレイド置換4-フェニルチアゾールアナログのSARを調査し、その生物学的活性に責任のある主要な構造的特徴を特定しています。 この知識は、さらなる修飾を情報提供し、より強力な誘導体の開発につながります .

がん研究と治療

キナーゼ阻害と創薬

薬理学的研究

抗がん剤の探索

ケミカルバイオロジー

医薬品化学

作用機序

Target of Action

The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .

Mode of Action

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .

Biochemical Pathways

Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .

Pharmacokinetics

Computational predictions indicate favorable drug-like properties for this compound .

Result of Action

The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .

特性

IUPAC Name |

2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJPCLPSLZZNKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)

![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)